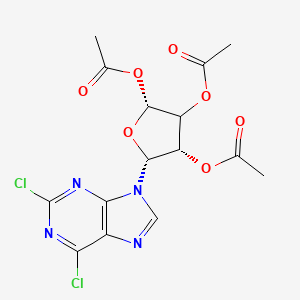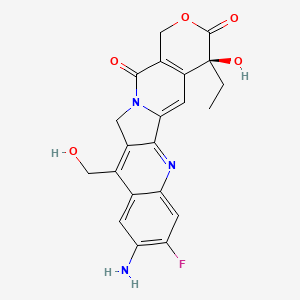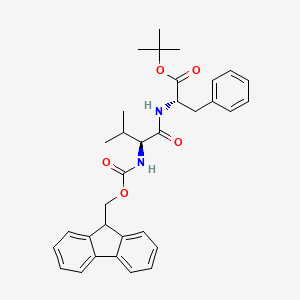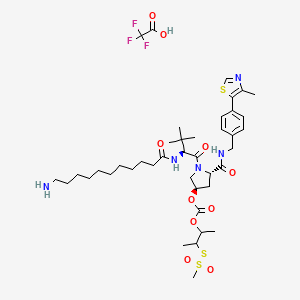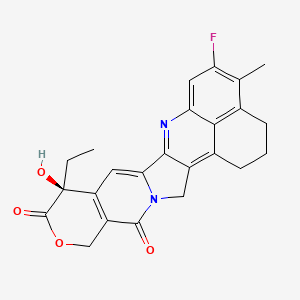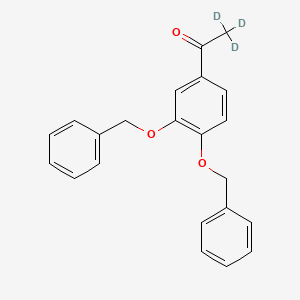
3',4'-Dibenzyloxyaceto-D3-phenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dibenzyloxyaceto-D3-phenone is a deuterium-labeled derivative of 3’,4’-Dibenzyloxyaceto-phenone. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibenzyloxyaceto-D3-phenone involves the incorporation of deuterium into the parent compound, 3’,4’-Dibenzyloxyaceto-phenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD)
Temperature: Room temperature to moderate heating
Pressure: Atmospheric pressure or slightly elevated pressure
Industrial Production Methods
Industrial production of 3’,4’-Dibenzyloxyaceto-D3-phenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuterium gas supply: Ensuring a consistent and high-purity source of deuterium gas
Large-scale reactors: Utilizing industrial reactors equipped with efficient mixing and temperature control
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dibenzyloxyaceto-D3-phenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Reagents including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under controlled conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
3’,4’-Dibenzyloxyaceto-D3-phenone is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies
Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds
Medicine: In drug development to study pharmacokinetics and metabolic pathways
Industry: In the production of deuterium-labeled standards for analytical purposes
Mecanismo De Acción
The mechanism of action of 3’,4’-Dibenzyloxyaceto-D3-phenone involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s distribution, metabolism, and excretion. This helps in understanding the pharmacokinetics and metabolic pathways of drugs .
Comparación Con Compuestos Similares
Similar Compounds
3’,4’-Dibenzyloxyaceto-phenone: The non-deuterated parent compound
Deuterium-labeled analogs: Other compounds with deuterium substitution at different positions
Uniqueness
3’,4’-Dibenzyloxyaceto-D3-phenone is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development .
Propiedades
Fórmula molecular |
C22H20O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-[3,4-bis(phenylmethoxy)phenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3/i1D3 |
Clave InChI |
LOSAYZQTPQUBLS-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
